molecular formula C8H7F2NO3 B7590885 Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B7590885
M. Wt: 203.14 g/mol
InChI Key: RPHIHWQMTCEHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a difluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring through a cyclization reaction. This can be achieved using a variety of starting materials and conditions, such as the condensation of β-keto esters with ammonia or amines under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions. This step may involve the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone, often in the presence of a base and a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst like sulfuric acid or through transesterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid. This reaction typically requires acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted pyridine derivatives

    Hydrolysis: Formation of carboxylic acids

Scientific Research Applications

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Agrochemicals: It is explored as a potential active ingredient in pesticides and herbicides due to its ability to disrupt biological processes in pests and weeds.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:

    Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, influencing signal transduction pathways.

    Disruption of Biological Pathways: The compound can interfere with key biological pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 6-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and biological activity.

    Methyl 6-(chloromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: The presence of a chloromethyl group can lead to different chemical and biological properties compared to the difluoromethyl derivative.

    Methyl 6-(methyl)-2-oxo-1,2-dihydropyridine-3-carboxylate:

The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 6-(difluoromethyl)-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-8(13)4-2-3-5(6(9)10)11-7(4)12/h2-3,6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHIHWQMTCEHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(NC1=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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